ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate
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Overview
Description
Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate typically involves the reaction of 2-methyl-5-nitro-4-oxoquinazoline with ethyl carbamate under specific conditions. The process may include steps such as nitration, reduction, and carbamation, with reagents like nitric acid, sodium borohydride, and ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl N-(2-methyl-4-oxoquinazolin-3-yl)carbamate .
Scientific Research Applications
Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazolinone core can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-methyl-4-oxoquinazolin-3-yl)carbamate
- 2-Methyl-5-nitro-4-oxoquinazoline
- Ethyl carbamate derivatives
Uniqueness
Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carbamate groups allow for diverse chemical modifications, making it a versatile compound in research and development.
Properties
IUPAC Name |
ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-3-21-12(18)14-15-7(2)13-8-5-4-6-9(16(19)20)10(8)11(15)17/h4-6H,3H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLOPIYDYICUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=NC2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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